

Application Notes and Protocols: Synthesis and Antimicrobial Evaluation of 4Aminophenylacetic Acid Derivatives

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Compound of Interest					
Compound Name:	4-Aminophenylacetic acid				
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of **4-aminophenylacetic acid** derivatives and detail their evaluation for antimicrobial activity. The following sections include detailed experimental protocols, a summary of antimicrobial activity data, and a workflow for the synthesis and screening process.

Introduction

4-Aminophenylacetic acid (4-APAA) is a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant interest due to their wide range of biological activities, including antimicrobial properties. The structural modifications of 4-APAA, such as the formation of amides, Schiff bases, and other heterocyclic compounds, can lead to the development of novel antimicrobial agents. This document outlines the synthesis of various 4-APAA derivatives and the methodologies for assessing their efficacy against common bacterial and fungal strains.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of synthesized **4-aminophenylacetic acid** derivatives is typically determined by their Minimum Inhibitory Concentration (MIC). MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight



incubation. The following table summarizes the MIC values for a selection of 4-APAA derivatives against various microbial strains.

Compound Type	Derivative	Gram-Positive Bacteria (MIC in μg/mL)	Gram-Negative Bacteria (MIC in μg/mL)	Fungi (MIC in μg/mL)
Amides	Phenyl amide of Salinomycin	S. aureus: 2, MRSA: 2, MSSA: 2	Inactive at 256	Inactive at 256
Schiff Bases	[(2- Chlorobenzyliden e)amino]-1,5- dimethyl-2- phenyl-1,2- dihydropyrazol-3- one	S. aureus: 6.25, S. pyogenes: 6.25	E. coli: 6.25, S. typhimurium: 6.25	Not Reported
[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylimino)methyl]b enzonitrile	S. aureus: 6.25, S. pyogenes: 6.25	E. coli: 6.25, S. typhimurium: 6.25	Not Reported	
Triazolothiadiazi nes	6-aryl-3-(3,4-dialkoxyphenyl)-7H-[1][2] [3]triazolo[3,4-b] [1][3] [4]thiadiazine (7a, 7b, 7i)	S. aureus: 1.56- 100, B. cereus: 1.56-100	E. coli: 1.56-100, P. aeruginosa: 1.56-100	C. albicans: 1.56-100, A. niger: 1.56-100
Cyclopropane Amides	F8, F24, F42	Moderate activity against S. aureus	Moderate activity against E. coli	C. albicans: 16 (MIC80)



Experimental Protocols

This section provides detailed methodologies for the synthesis of **4-aminophenylacetic acid** derivatives and their antimicrobial evaluation.

Synthesis of 4-Aminophenylacetic Acid Derivatives

Amide derivatives can be synthesized by reacting **4-aminophenylacetic acid** (or its ester) with various amines.

Materials:

- · 4-Aminophenylacetic acid or its ester
- Substituted aniline or other primary/secondary amine
- Methanol
- Round bottom flask
- Reflux condenser
- Magnetic stirrer with hotplate
- Thin Layer Chromatography (TLC) apparatus
- Ethanol:water (7:3) solvent system for TLC

Procedure:

- In a round bottom flask, dissolve equimolar quantities (e.g., 0.1 mol) of the **4- aminophenylacetic acid** ester and the selected substituted aniline in methanol.[3]
- Reflux the reaction mixture for 3 hours.[3]
- Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an ethanol:water (7:3) solvent system.[3]
- Upon completion of the reaction, allow the mixture to cool to room temperature.



- Collect the resulting solid crystals by filtration.
- The synthesized compound can be further purified by recrystallization if necessary.

Schiff bases are synthesized through the condensation of **4-aminophenylacetic acid** (or a related amino compound) with an appropriate aldehyde or ketone.

Materials:

- 4-Aminophenylacetic acid or a related aminophenazone
- Substituted aldehyde (e.g., benzaldehyde, 2-chlorobenzaldehyde)
- Anhydrous methanol
- Glacial acetic acid (catalyst)
- Round bottom flask
- Reflux condenser
- Magnetic stirrer with hotplate
- Filtration apparatus

Procedure:

- Dissolve 4-aminophenazone (0.0058 mol) and the corresponding aldehyde (0.0058 mol) in anhydrous methanol (15 mL) in a round bottom flask.[5]
- Add a few drops of glacial acetic acid as a catalyst. [5]
- Reflux the mixture at 80°C for 5 hours with continuous stirring.[5]
- Monitor the reaction progress by TLC.
- After completion, cool the solution to room temperature.
- Collect the precipitated solid by filtration.[5]



 Purify the product by recrystallization from a suitable solvent like methanol or a mixture of methanol and chloroform.[5]

Antimicrobial Activity Screening

The antimicrobial activity of the synthesized compounds is determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Materials:

- Synthesized 4-aminophenylacetic acid derivatives
- Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
- Fungal strains (e.g., Candida albicans, Aspergillus niger)
- Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
- 96-well microtiter plates
- Standard antimicrobial drugs (e.g., Ciprofloxacin, Fluconazole)
- Dimethyl sulfoxide (DMSO) for dissolving compounds
- Incubator

Procedure:

- Preparation of Stock Solutions: Dissolve the synthesized compounds and standard drugs in DMSO to a known concentration.
- Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in the appropriate broth (Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi) in a 96-well microtiter plate.
 [6] The concentration range can vary, for example, from 0.25 to 128 μg/mL.[6]
- Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (bacteria
 or fungi) according to standard protocols (e.g., McFarland standards).
- Inoculation: Add the microbial inoculum to each well of the microtiter plate.





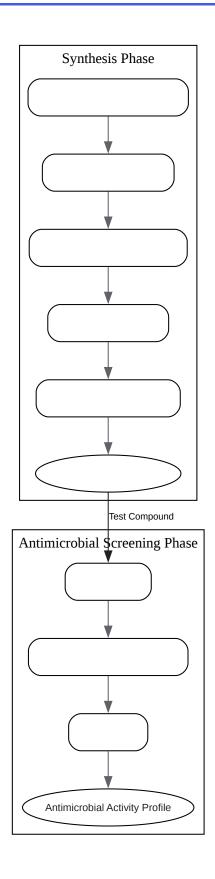


- Controls: Include positive controls (broth with inoculum, no compound) and negative controls (broth only).
- Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-27°C for 48 hours for fungi.[7]
- Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and antimicrobial screening of **4-aminophenylacetic acid** derivatives.

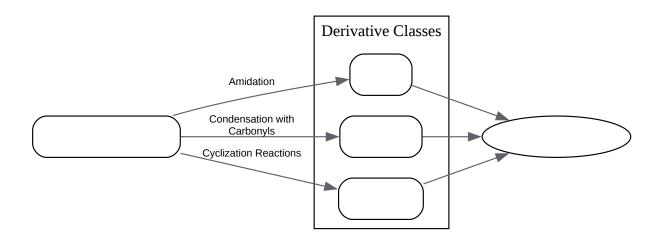




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Caption: General workflow for synthesis and antimicrobial screening.





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Caption: Relationship between the core scaffold and derivative classes.

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